molecular formula C15H11N3O2S B2878620 2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione CAS No. 442630-23-1

2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione

Cat. No. B2878620
CAS RN: 442630-23-1
M. Wt: 297.33
InChI Key: BZANTPQLMVKYEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can be complex and varied. For instance, bioactivation pathways of certain imidazo[2,1-b]thiazole analogs involve oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Scientific Research Applications

  • Synthesis and Structural Analysis : The title compound, related to the requested chemical, has been synthesized and analyzed for its structure. Weak intermolecular interactions such as C—H⋯π and π–π interactions are pivotal in stabilizing its crystal structure (Wang, Jian, & Liu, 2008).

  • Stereoselective Syntheses : Research on derivatives of the compound shows that they can be synthesized with high stereoselectivities, demonstrating the compound's potential in creating various molecular configurations (Katritzky, Xu, He, & Steel, 2001).

  • Green Synthesis : A study reported the green synthesis of new chiral derivatives of the compound. This process used water as the solvent and minimal manipulation, indicating an environmentally friendly approach to synthesizing these compounds (Bouzayani et al., 2018).

  • Fluorescence Sensing of Metal Ions : A derivative of this compound has been used in the design of a chemosensor for Zn2+ ions. The sensor exhibits a fluorescence turn-on response, highlighting its potential in analytical applications (Sahu et al., 2022).

  • Multicomponent Synthesis of Derivatives : Another study describes the one-pot, four-component synthesis of novel derivatives, which shows the compound's versatility in chemical reactions (Mahdavi et al., 2012).

  • Cycloaddition Reaction for Spirooxindole Compounds : The compound has been used in the stereoselective synthesis of a new spirooxindole hybrid, demonstrating its role in creating complex and potentially biologically active molecules (Altowyan et al., 2021).

  • Palladium-Catalyzed Synthesis : It's been used in palladium-catalyzed aminocarbonylation reactions to produce isoindole-1,3-diones, indicating its potential in catalytic synthetic processes (Worlikar & Larock, 2008).

properties

IUPAC Name

2-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)6-5-10-9-17-7-8-21-15(17)16-10/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANTPQLMVKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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